



# EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-EC5026 |           |
| Cat. No.:            | B8180432     | Get Quote |

DAVIS, CA - EC5026, a first-in-class, orally administered, small-molecule inhibitor of soluble epoxide hydrolase (sEH), is a promising non-opioid therapeutic candidate for the management of chronic pain. Developed by EicOsis Human Health, this compound has demonstrated a favorable safety profile and potent analgesic effects in both preclinical and early-stage clinical studies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of EC5026 for researchers, scientists, and drug development professionals.

## **Discovery and Lead Optimization**

The journey of EC5026 began with the identification of the soluble epoxide hydrolase (sEH) as a key regulatory enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators.[1] Inhibition of sEH prevents the degradation of these natural pain-relieving fatty acids, thereby amplifying their therapeutic effects.[1][2]

The discovery process involved extensive structure-activity relationship (SAR) studies to develop potent and selective sEH inhibitors.[3][4] The core of the chemical scaffold is a ureabased structure that acts as a transition-state mimic, binding to the catalytic site of the sEH enzyme with high affinity. The optimization process focused on enhancing potency, improving pharmacokinetic properties, and ensuring high selectivity to minimize off-target effects. This led to the selection of EC5026 as the lead candidate for clinical development.

Table 1: Preclinical Pharmacokinetic and Potency Profile of EC5026



| Parameter            | Value                                        | Species    |
|----------------------|----------------------------------------------|------------|
| IC50 (sEH)           | Picomolar range                              | Human, Rat |
| Oral Bioavailability | Favorable in rats                            | Rat        |
| CNS Penetration      | Not required for peripheral analgesic action | Rodent     |

### **Mechanism of Action**

EC5026 exerts its analgesic and anti-inflammatory effects by inhibiting the soluble epoxide hydrolase enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory and analgesic properties. By inhibiting sEH, EC5026 increases the bioavailability of EETs, which in turn modulate various signaling pathways to reduce inflammation and pain. This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), offering a novel therapeutic approach with the potential for an improved side-effect profile, notably lacking the addictive potential of opioids.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. EicOsis Successfully Completes Phase 1a Clinical Trial of EC5026 [prnewswire.com]
- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [EC5026: A Technical Guide to a Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180432#a-discovery-and-development-history-of-ec5026]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com